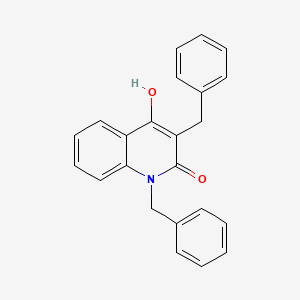
1,3-dibenzyl-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dibenzyl-4-hydroxy-1,2-dihydroquinolin-2-one is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development
Preparation Methods
The synthesis of 1,3-dibenzyl-4-hydroxy-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a base such as triethylamine . This reaction typically occurs in a solvent like diphenyl ether under controlled temperature conditions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-dibenzyl-4-hydroxy-1,2-dihydroquinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The benzyl groups can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution. The major products formed from these reactions include various quinoline and dihydroquinoline derivatives.
Scientific Research Applications
1,3-dibenzyl-4-hydroxy-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmaceutical properties are explored for developing new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-4-hydroxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-dibenzyl-4-hydroxy-1,2-dihydroquinolin-2-one can be compared with other similar compounds such as:
4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one: This compound has a phenyl group instead of benzyl groups, which may affect its chemical reactivity and biological activity.
3-benzyl-1-butyl-4-hydroxy-1,2-dihydroquinolin-2-one: The presence of a butyl group instead of a second benzyl group can lead to differences in solubility and interaction with biological targets
Properties
Molecular Formula |
C23H19NO2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,3-dibenzyl-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C23H19NO2/c25-22-19-13-7-8-14-21(19)24(16-18-11-5-2-6-12-18)23(26)20(22)15-17-9-3-1-4-10-17/h1-14,25H,15-16H2 |
InChI Key |
ZIWVYRMHGBBTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11479663.png)
![N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11479666.png)
![4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)propyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11479668.png)
![4-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methyl}morpholine](/img/structure/B11479669.png)

![3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479685.png)
![4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479686.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479688.png)
![1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11479693.png)
![[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11479713.png)
![5-(2-fluorophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11479720.png)
![5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-7-methoxy-1,3-benzoxathiol-2-one](/img/structure/B11479723.png)
![2-methoxyethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11479726.png)
![3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11479733.png)
